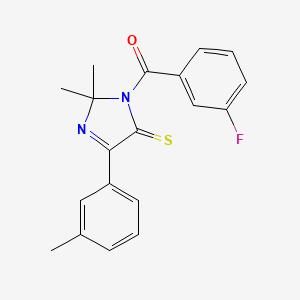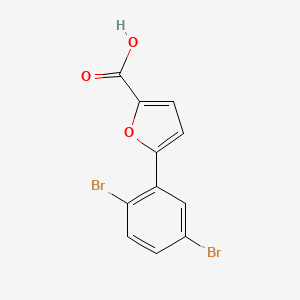![molecular formula C14H24N2O3 B2357988 N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361596-00-9](/img/structure/B2357988.png)
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as MMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MMPP is a piperidine derivative that has been synthesized using different methods, and it exhibits various biochemical and physiological effects.
作用机制
The mechanism of action of MMPP is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and neuronal survival. Activation of the sigma-1 receptor by MMPP has been shown to modulate the activity of various ion channels and receptors, leading to its various physiological and biochemical effects.
Biochemical and Physiological Effects:
MMPP exhibits various biochemical and physiological effects, including antinociceptive, antipsychotic, and anticancer effects. In animal studies, MMPP has been shown to reduce pain sensitivity and improve locomotor activity. MMPP has also been shown to exhibit antipsychotic effects, reducing the symptoms of schizophrenia in animal models. In vitro studies have shown that MMPP can inhibit the growth of cancer cells, suggesting its potential applications in cancer research.
实验室实验的优点和局限性
MMPP has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor, making it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, MMPP has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis.
未来方向
For MMPP research include the development of new drugs for the treatment of various diseases and the optimization of its synthesis for easier access.
合成方法
MMPP has been synthesized using different methods, including the reaction of piperidine with methyl acrylate, followed by the reaction of the resulting product with 2-methoxyisopropanol. Another method involves the reaction of piperidine with methyl crotonate, followed by the reaction of the resulting product with 2-methoxyisopropanol. The synthesis of MMPP is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the product.
科学研究应用
MMPP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MMPP has been shown to act as a potent and selective ligand for the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and neuronal survival. MMPP has also been studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
In pharmacology, MMPP has been shown to exhibit antinociceptive and antipsychotic effects, making it a potential candidate for the development of new drugs for the treatment of pain and mental disorders. MMPP has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-[(2R)-1-methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-5-13(17)16-8-6-12(7-9-16)14(18)15(3)11(2)10-19-4/h5,11-12H,1,6-10H2,2-4H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEMRQYMJQAPDO-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


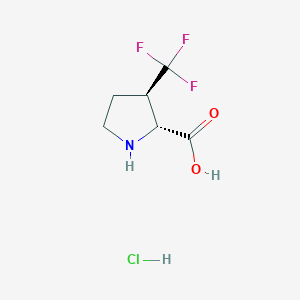

![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)
![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)

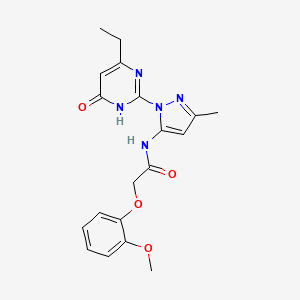
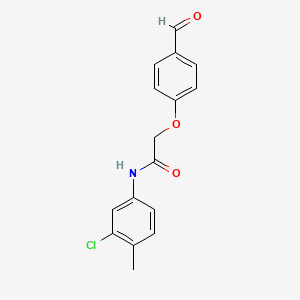
![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)
